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Compound of Interest

Compound Name: Cudc-101

Cat. No.: B1684473

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the in vivo use of CUDC-101, a multi-targeted inhibitor of histone
deacetylases (HDACSs), epidermal growth factor receptor (EGFR), and human epidermal
growth factor receptor 2 (HER?2).

Overview

CUDC-101 is a first-in-class small molecule that simultaneously targets both receptor tyrosine
kinases (RTKs) and class I/ll HDAC enzymes.[1] This dual-action mechanism provides a
synergistic anticancer effect, making it a compound of significant interest in preclinical and
clinical research.[1] In vivo studies have demonstrated its broad antitumor activity in various
xenograft models, including those resistant to other targeted therapies.[1][2] Mechanistic
studies have shown that CUDC-101 not only directly inhibits EGFR and HER?2 signaling but
also attenuates signaling mediated by HER3, MET, AXL, and AKT.[1]

In Vivo Dosage and Administration

The appropriate dosage and administration route for CUDC-101 in in vivo studies can vary
depending on the animal model, tumor type, and experimental goals. The following tables
summarize dosages used in published preclinical and clinical studies.

Table 1: Preclinical In Vivo Dosages of CUDC-101
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Administration

Animal Model Cancer Type Dosage Efficacy
Route
) Liver Cancer Induced 30%
Athymic nude
) (HepG2 120 mg/kg/day Oral tumor
mice
xenograft) regression.[2]
) Non-Small Cell .
Athymic nude Inhibited tumor
) Lung Cancer Dose-dependent  Intravenous
mice growth.
(H358 xenogratft)
) Non-Small Cell o
Athymic nude - Potent inhibition
] Lung Cancer Not specified Intravenous
mice of tumor growth.
(A549 xenograft)
) Colorectal o
Athymic nude N Inhibited tumor
) Cancer (HCT116  Not specified Intravenous
mice growth.
xenograft)
. Pancreatic -
Athymic nude - Inhibited tumor
) Cancer (HPAC Not specified Intravenous
mice growth.
xenograft)
Anaplastic Inhibited tumor
NOD.Cg- _
i Thyroid Cancer growth and
Prkdcscid -~ N )
) (8505¢c-Luc2 Not specified Not specified metastasis,
12rgtm1Wijl/SzJ i
) metastasis prolonged
mice )
model) survival.[3]

Athymic nude

mice

Breast Cancer
(MDA-MB-231

xenograft)

20 mg/kg (for
blocking)

Intravenous (co-

injection)

Used for in vivo
blocking
experiments with
a radiolabeled

tracer.[4]

Table 2: Clinical In Vivo Dosages of CUDC-101
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Study Administration o
. Cancer Type Dosage Key Findings
Population Route
Maximum
Tolerated Dose
. . (MTD)
Patients with ] Up to 275 mg/m? _
) Advanced Solid ) established at
advanced solid daily for 5 days Intravenous
Tumors 275 mg/mz,
tumors every 2 weeks
Showed
promising single-
agent activity.[1]
MTD of
Patients with ) o
Head and Neck Intravenous (in combination
head and neck 225 mg/mz - 275 o )
Squamous Cell combination with  therapy

squamous cell

carcinoma

Carcinoma

mg/m2

chemoradiation)

established at
275 mg/mz2.[5]

Experimental Protocols
Drug Preparation

For Preclinical (Oral) Administration:

e Formulation: CUDC-101 can be formulated for oral gavage. A common vehicle is a solution
of 15% Captisol.[6]

e Preparation Steps:

[¢]

Weigh the required amount of CUDC-101 powder.

o Prepare a 15% (w/v) solution of Captisol in sterile water.

o Suspend the CUDC-101 powder in the Captisol solution to achieve the desired final

concentration.

o Mix thoroughly to form a uniform suspension. It is recommended to use the mixed solution
immediately.[6]
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For Preclinical (Intravenous) Administration:

e Formulation: For intravenous injection, CUDC-101 can be dissolved in a suitable vehicle
such as a mixture of DMSO and corn oil.[6]

e Preparation Steps:
o Prepare a stock solution of CUDC-101 in DMSO (e.g., 75 mg/mL).
o For a 1 mL working solution, add 50 pL of the DMSO stock solution to 950 uL of corn oil.

o Mix thoroughly to ensure a homogenous solution. Use the mixed solution immediately for
optimal results.[6]

For Clinical (Intravenous) Administration:

¢ Reconstitution: CUDC-101 is supplied as a lyophilized powder. It should be reconstituted
with sterile water to a concentration of 30 mg/mL.[1]

¢ Final Dilution: The reconstituted solution is further diluted with 5% dextrose in sterile water to
a total volume of approximately 100 mL for administration.[1]

Animal Handling and Tumor Implantation

e Animal Models: Four to six-week-old female athymic nude mice are commonly used for
xenograft studies.[2]

e Cell Implantation:
o Cancer cells (e.g., HepG2) are cultured under standard conditions.

o Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-
free medium).

o A specific number of cells (e.g., 5 x 10"6) is injected subcutaneously into the flank of each

mouse.

e Tumor Growth Monitoring:
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o Tumor size is measured regularly (e.g., twice a week) using calipers.
o Tumor volume is calculated using the formula: (Length x Width?) / 2.

o Treatment is typically initiated when tumors reach a predetermined average size (e.g., 281
mm3).[2]

Treatment and Monitoring

o Administration: Administer CUDC-101 according to the chosen route and schedule (e.g.,
daily oral gavage).

e Monitoring:
o Continue to monitor tumor growth throughout the treatment period.
o Monitor the body weight of the animals as an indicator of toxicity.
o Observe the general health and behavior of the animals.

e Endpoint: The study may be terminated when tumors reach a maximum allowable size, or
after a predetermined treatment duration. At the endpoint, tumors and other tissues can be
collected for further analysis (e.g., pharmacodynamics).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by CUDC-101 and a
typical experimental workflow for an in vivo study.
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Caption: Signaling pathways targeted by CUDC-101.
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Caption: Experimental workflow for a CUDC-101 in vivo study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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